Roflumilast Impurity E

Impurity Profiling Structural Elucidation Mass Spectrometry

QC laboratories and generic manufacturers face sourcing challenges for well-characterized Roflumilast impurity standards due to the absence of an official pharmacopeial monograph. Roflumilast Impurity E (CAS 1391052-76-8), a fully characterized 3-hydroxy-substituted process-related impurity, resolves this gap. • Distinguished from the active metabolite Roflumilast N-oxide by its unique 3-hydroxy substitution; not interchangeable with other impurities. • Essential for HPLC/UPLC method validation, system suitability, and ICH Q3A-compliant API purity monitoring. • Supplied with comprehensive characterization data for ANDA regulatory submissions; available from stock for immediate dispatch.

Molecular Formula C13H8Cl2F2N2O3
Molecular Weight 349.11 g/mol
CAS No. 1391052-76-8
Cat. No. B588261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoflumilast Impurity E
CAS1391052-76-8
Synonyms3-(Hydroxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide; 
Molecular FormulaC13H8Cl2F2N2O3
Molecular Weight349.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F
InChIInChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21)
InChIKeyGZHTYXYJBZYTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roflumilast Impurity E Overview


Roflumilast Impurity E (CAS 1391052-76-8), chemically designated as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-hydroxybenzamide, is a well-characterized process-related impurity of the selective phosphodiesterase-4 (PDE4) inhibitor Roflumilast [1]. It is also referred to as 3-O-Decyclopropyl Roflumilast or the 3-hydroxy impurity . The compound serves as a critical analytical reference standard for pharmaceutical quality control, method validation, and regulatory submissions, specifically for monitoring the synthetic purity of Roflumilast active pharmaceutical ingredient (API) .

Non-Interchangeability of Roflumilast Impurity E


Generic substitution among Roflumilast impurities is scientifically untenable due to fundamental differences in chemical structure, origin, and regulatory purpose. Roflumilast Impurity E is a specific process-related impurity characterized by a unique 3-hydroxy substitution, distinguishing it from other process impurities (e.g., Impurity A) and active metabolites (e.g., Roflumilast N-oxide) [1]. The absence of an official pharmacopeial monograph for Roflumilast elevates the importance of well-characterized, impurity-specific reference standards [2]. Unlike the pharmacologically active N-oxide metabolite, Impurity E is not a metabolic product but a synthetic byproduct, and its control is mandated under ICH Q3A guidelines to ensure API purity and patient safety [3]. Consequently, substituting Impurity E with another compound compromises analytical method specificity, accuracy, and ultimately, the integrity of quality control and regulatory compliance.

Roflumilast Impurity E Differentiation Evidence


Structural Basis for Analytical Specificity

Roflumilast Impurity E is chemically distinct from the parent drug Roflumilast due to the replacement of the cyclopropylmethoxy group at the 3-position with a hydroxyl group [1]. This single modification results in a significant difference in molecular weight and formula (349.12 Da, C13H8Cl2F2N2O3) compared to Roflumilast (403.21 Da, C17H14Cl2F2N2O3), a quantifiable difference of 54.09 Da, and compared to the primary active metabolite Roflumilast N-oxide (419.21 Da, C17H14Cl2F2N2O4) .

Impurity Profiling Structural Elucidation Mass Spectrometry

USP-NF Specified Impurity Designation

Roflumilast Impurity E is formally recognized in the United States Pharmacopeia-National Formulary (USP-NF) as 'Roflumilast Related Compound E', confirming its status as a specified impurity with an official 'Limit of Roflumilast Related Compound E' procedure [1]. This pharmacopeial recognition is a definitive, qualitative differentiator from many other known Roflumilast impurities which are considered 'unspecified' and lack an official, named monograph procedure. This directly impacts procurement as USP-grade reference standards are mandatory for regulatory filings in key markets.

Pharmaceutical Quality Control Regulatory Compliance USP Monograph

Chromatographic Resolution from Related Impurities

Validated HPLC methods for Roflumilast related substances demonstrate that Impurity E can be effectively separated and resolved from the API and other related compounds [1]. A study specifically employed a gradient RP-HPLC method with a C18 column and UV detection at 215 nm, demonstrating baseline resolution of Roflumilast from six major degradation products [2]. The method's specificity is further highlighted by a forced degradation study, which showed that Impurity E is a distinct process impurity, not a primary degradant under acidic, alkaline, oxidative, or photolytic stress conditions [3].

HPLC Method Validation Chromatographic Separation Related Substances

Synthetic Pathway Diagnostic Marker

Roflumilast Impurity E is specifically linked to the O-alkylation step in the Roflumilast synthesis [1]. The impurity forms as a byproduct due to the presence of acetone and iodine in the reaction system [2]. This is a key differentiation from alternative process impurities (e.g., Impurity A, B, C, D, F, G) which arise from different synthetic steps or from degradation pathways [3].

Process Chemistry Synthetic Route Impurity Quality by Design (QbD)

Industrial Applications of Roflumilast Impurity E


QC for API Batch Release

QC laboratories use Roflumilast Impurity E as a certified reference standard to accurately identify and quantify this specific process impurity in Roflumilast API batches. The HPLC method validated by Pinheiro et al. (2018) provides a framework for its separation and determination, ensuring the API meets purity specifications mandated by ICH Q3A guidelines [1].

Method Development and Validation

During the development of new or improved HPLC or UPLC methods for Roflumilast, Impurity E is essential for establishing system suitability, determining specificity, and assessing method accuracy and precision, as demonstrated in the patent by the Shandong Academy of Pharmaceutical Sciences [2].

ANDA/DMF Regulatory Submissions

For generic drug manufacturers, comprehensive impurity profiling is a cornerstone of Abbreviated New Drug Applications (ANDAs). The use of a fully characterized, USP-recognized impurity standard like Roflumilast Impurity E is critical to demonstrate analytical control and meet the strict requirements of regulatory bodies such as the US FDA [3].

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